3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one
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Overview
Description
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that features a pyrrolopyrrolizinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves the construction of the pyrrolopyrrolizinone core followed by the introduction of the 4-chlorophenyl and ethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base can yield the desired intermediate, which is then cyclized to form the pyrrolopyrrolizinone core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the core structure or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers .
Scientific Research Applications
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecule. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Another heterocyclic compound with a similar chlorophenyl group.
Prostetin Trifluoroacetic acid salt: Contains a pyrrolo[2,3-b]pyridin core and exhibits neuroprotective properties.
Licofelone: A pyrrolizin derivative with anti-inflammatory properties.
Uniqueness
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific combination of a pyrrolopyrrolizinone core with a chlorophenyl and ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
757188-75-3 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C17H13ClN2O/c1-2-19-10-13(11-5-7-12(18)8-6-11)15-16(19)17(21)14-4-3-9-20(14)15/h3-10H,2H2,1H3 |
InChI Key |
GYOXFUXKSUQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C(=O)C3=CC=CN32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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